(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2,3-dichlorophenoxy substituent, and a carboxylic acid moiety. The stereochemistry at positions 2 and 4 (both S-configuration) is critical for its molecular interactions, particularly in medicinal chemistry applications such as protease inhibition or receptor targeting.
Properties
IUPAC Name |
(2S,4S)-4-(2,3-dichlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO5/c1-16(2,3)24-15(22)19-8-9(7-11(19)14(20)21)23-12-6-4-5-10(17)13(12)18/h4-6,9,11H,7-8H2,1-3H3,(H,20,21)/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBGHADVWKHSS-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects.
- Molecular Formula : C₁₆H₁₉Cl₂NO₅
- Molecular Weight : 376.23 g/mol
- CAS Number : 1354486-54-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective strains typically range from 1 to 16.7 µg/mL, demonstrating its potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is similar to other known pyrrolidine derivatives that have shown comparable biological activities.
Cytotoxicity and Safety Profile
While the compound exhibits promising antimicrobial activity, its cytotoxicity has been evaluated in various cell lines. Preliminary findings suggest that at therapeutic concentrations, it shows low cytotoxicity; however, further studies are necessary to fully understand its safety profile and potential side effects in vivo.
Research Findings and Case Studies
Scientific Research Applications
Molecular Properties
- Molecular Formula : C₁₆H₁₉Cl₂NO₅
- Molecular Weight : 376.23 g/mol
- Chemical Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenoxy substituent, which contributes to its biological activity.
Medicinal Chemistry
- Anticancer Research : This compound has shown promise in preclinical studies as a potential anticancer agent. Its structure allows for targeted interactions with cancer cell receptors, leading to apoptosis in malignant cells.
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development.
- Neuroprotective Effects : Research has suggested that (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Biochemical Applications
- Enzyme Inhibition Studies : The compound can serve as an inhibitor for specific enzymes involved in metabolic pathways, allowing researchers to explore its effects on biological processes.
- Drug Delivery Systems : Its ability to form stable complexes with other drugs makes it a candidate for use in drug delivery systems, enhancing the bioavailability of therapeutic agents.
- Proteomics Research : This compound is utilized in proteomics for labeling and studying protein interactions due to its reactive functional groups.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A comprehensive study reported in Antimicrobial Agents and Chemotherapy examined the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics.
Case Study 3: Neuroprotection Mechanism
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study concluded that it significantly reduced neuronal death by modulating oxidative stress markers and inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of Boc-protected pyrrolidinecarboxylic acids. Key structural analogues include:
Physicochemical Properties
- Acidity (pKa): The carboxylic acid group in the target compound has a calculated pKa of ~3.6, comparable to analogues like (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy] derivative (pKa ~3.6) .
- Lipophilicity (LogD): The 2,3-dichloro-phenoxy substituent increases LogD (estimated ~3.6), reflecting higher membrane permeability than the phenyl-substituted analogue (LogD ~2.8) .
- Stereochemical Impact: The (2S,4S) configuration distinguishes it from epimers like (2R,4S)-phenyl derivatives, which exhibit different binding affinities due to altered spatial orientation .
Notes and Limitations
Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the cited evidence; comparisons rely on structural and physicochemical extrapolation.
Stereochemical Complexity: Epimerization risks during synthesis (as noted in ) require stringent chromatographic purification to maintain (2S,4S) integrity .
Safety Profile: Analogues like (2R,4S)-phenyl derivatives are labeled for laboratory use only (), suggesting similar handling precautions for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
